2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone
Description
2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone is a complex organic compound with a unique structure that includes a quinoline core, multiple methyl groups, and a sulfanylidenedithiolo moiety
Properties
Molecular Formula |
C16H16ClNOS3 |
|---|---|
Molecular Weight |
370.0 g/mol |
IUPAC Name |
2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone |
InChI |
InChI=1S/C16H16ClNOS3/c1-8-5-10-11(6-9(8)2)18(12(19)7-17)16(3,4)14-13(10)15(20)22-21-14/h5-6H,7H2,1-4H3 |
InChI Key |
IGBGCZKSDSIFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Sulfanylidenedithiolo Moiety: This step involves the reaction of the quinoline derivative with a suitable thiol reagent under controlled conditions to introduce the sulfanylidenedithiolo group.
Chlorination and Methylation: The final steps involve chlorination and methylation reactions to achieve the desired substitution pattern on the quinoline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidenedithiolo moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study the underlying mechanisms.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its potential interactions with biological targets make it a candidate for further investigation in drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the sulfanylidenedithiolo moiety suggests potential interactions with thiol-containing proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone: The parent compound.
2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanol: A reduced form with an alcohol group.
2-chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)sulfone: An oxidized form with a sulfone group.
Uniqueness
The uniqueness of this compound lies in its combination of a quinoline core with a sulfanylidenedithiolo moiety. This structure provides a unique set of chemical properties and potential biological activities that distinguish it from other similar compounds.
Biological Activity
2-Chloro-1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)ethanone is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chloro group and a dithioloquinoline moiety, which may contribute to its biological properties. The molecular formula is C₁₆H₁₆ClN₂S₂, with a molecular weight of approximately 336.89 g/mol. The presence of sulfur in the dithiolo structure suggests potential interactions with biological thiols.
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms:
- Antioxidant Activity : Compounds with dithiolo structures can act as antioxidants by scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The chloro group may enhance binding affinity to certain enzymes, potentially inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibition can slow tumor growth.
- Metal Chelation : Similar compounds have been shown to chelate metal ions, which can disrupt metal-dependent biological processes.
Anticancer Properties
Recent studies have highlighted the anticancer potential of related compounds. For instance:
- In vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. These effects are often attributed to the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. Research has shown that similar dithioloquinoline derivatives possess activity against various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Case Study 1: Anticancer Efficacy
A study explored the effects of a similar compound on breast cancer cells. The results indicated significant apoptosis induction after treatment with the compound at concentrations above 10 µM. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death.
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of related dithioloquinoline derivatives against clinical isolates. The results showed promising activity against multidrug-resistant strains of bacteria, suggesting potential for development as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
